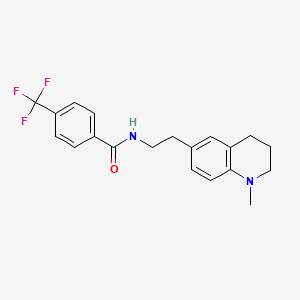

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

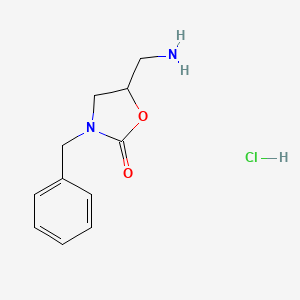

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H21F3N2O and its molecular weight is 362.396. The purity is usually 95%.

BenchChem offers high-quality N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Benzamide Analogs for Sigma-2 Receptor Probing

N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide and its analogs have been radiolabeled with tritium to study sigma-2 receptors in vitro. These compounds exhibit differential affinities for sigma-2 receptors, with [3H]RHM-1 showing a notably higher affinity compared to its analog [3H]RHM-2. Such compounds are valuable for understanding sigma-2 receptor functions and could potentially be used in the development of new diagnostic tools or treatments for diseases where sigma-2 receptors play a role (Xu et al., 2005).

Electrospray Mass Spectrometry and Fragmentation Studies

The compound has applications in the realm of analytical chemistry, particularly in mass spectrometry. Derivatives of N-linked glycans, when derivatized at the reducing terminus with benzamide analogs, have been examined using electrospray and collision-induced dissociation mass spectrometry. These studies are crucial for the structural elucidation of carbohydrates and can aid in the development of new analytical methodologies for complex biomolecules (Harvey, 2000).

Synthesis of Condensed Triazines and Triazoles

Research on N-(dichlormethylene)benzamide reacting with aminoquinolines to produce guanidine derivatives and condensed oxo-s-triazines showcases the chemical's utility in synthesizing novel organic compounds. These synthesized compounds could serve as key intermediates or final products with potential pharmacological activities (Reimlinge et al., 1976).

Exploration of Substituted Benzamides and Quinazolines

Substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their analogs have been synthesized, demonstrating the compound's role in the development of new chemical entities with potential medicinal properties. These compounds offer a pathway for the discovery of novel therapeutics targeting various biological pathways (Chau et al., 1982).

Anticancer Agent Synthesis

A notable application of tetrahydroisoquinoline derivatives includes the synthesis of compounds with anticancer activities. By maintaining the tetrahydroisoquinoline moiety and modifying phenyl rings, researchers have developed potent cytotoxic agents against cancer cell lines, highlighting the therapeutic potential of this chemical structure in oncology (Redda et al., 2010).

properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-25-12-2-3-16-13-14(4-9-18(16)25)10-11-24-19(26)15-5-7-17(8-6-15)20(21,22)23/h4-9,13H,2-3,10-12H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJVPXAOSBINDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)

![(S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2414289.png)

![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)

![1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2414298.png)

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2414299.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2414306.png)